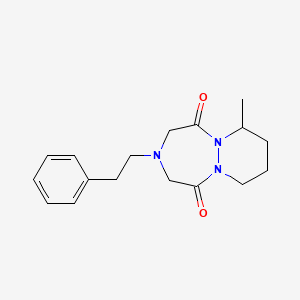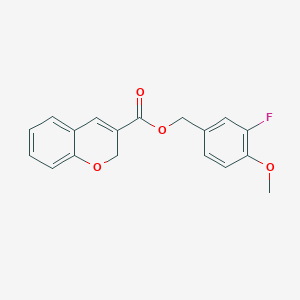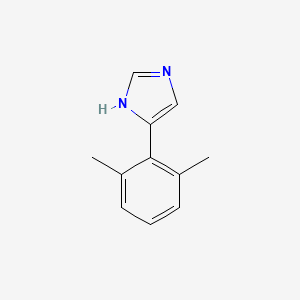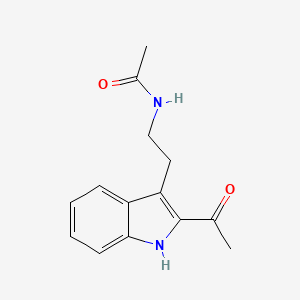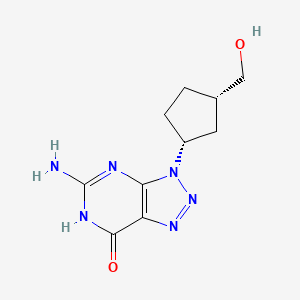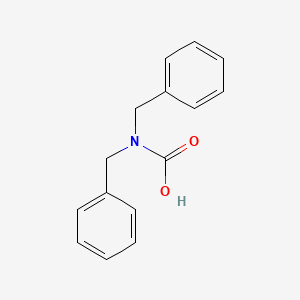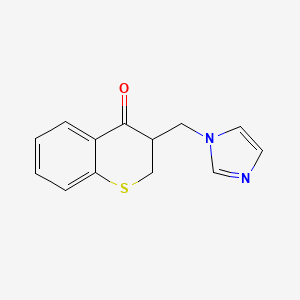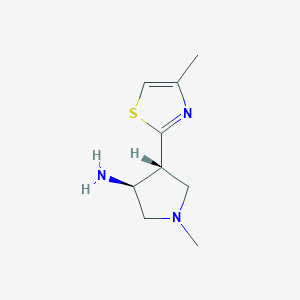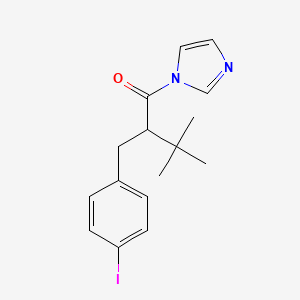
1-Imidazol-1-yl-2-((4-iodophenyl)methyl)-3,3-dimethylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1h-imidazol-1-yl)-2-(4-iodobenzyl)-3,3-dimethylbutan-1-one is a synthetic organic compound that features an imidazole ring, an iodinated benzyl group, and a butanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1h-imidazol-1-yl)-2-(4-iodobenzyl)-3,3-dimethylbutan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the iodinated benzyl group and the butanone moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The choice of raw materials, reaction conditions, and purification methods are crucial factors in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1h-imidazol-1-yl)-2-(4-iodobenzyl)-3,3-dimethylbutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1h-imidazol-1-yl)-2-(4-iodobenzyl)-3,3-dimethylbutan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme activity or as a ligand in receptor binding studies.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(1h-imidazol-1-yl)-2-(4-iodobenzyl)-3,3-dimethylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the iodinated benzyl group may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1h-imidazol-1-yl)-2-(4-chlorobenzyl)-3,3-dimethylbutan-1-one
- 1-(1h-imidazol-1-yl)-2-(4-bromobenzyl)-3,3-dimethylbutan-1-one
- 1-(1h-imidazol-1-yl)-2-(4-fluorobenzyl)-3,3-dimethylbutan-1-one
Uniqueness
1-(1h-imidazol-1-yl)-2-(4-iodobenzyl)-3,3-dimethylbutan-1-one is unique due to the presence of the iodinated benzyl group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which is not possible with other halogens like chlorine, bromine, or fluorine. This unique feature can lead to distinct interactions with molecular targets and potentially novel applications.
Eigenschaften
CAS-Nummer |
89372-00-9 |
|---|---|
Molekularformel |
C16H19IN2O |
Molekulargewicht |
382.24 g/mol |
IUPAC-Name |
1-imidazol-1-yl-2-[(4-iodophenyl)methyl]-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C16H19IN2O/c1-16(2,3)14(15(20)19-9-8-18-11-19)10-12-4-6-13(17)7-5-12/h4-9,11,14H,10H2,1-3H3 |
InChI-Schlüssel |
MXYXXFBJGIDQRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)I)C(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


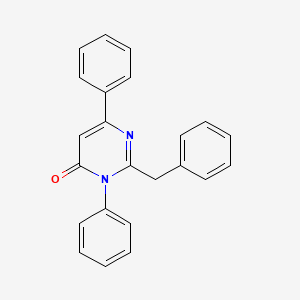
![N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide](/img/structure/B12929281.png)

